

Predicted Secondary Structure of the Antimicrobial Peptide Hp1404: A Technical Guide

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Compound of Interest

Compound Name: Hp1404

Cat. No.: B15567075

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This technical guide provides an in-depth analysis of the predicted and experimentally validated secondary structure of **Hp1404**, an antimicrobial peptide with significant therapeutic potential. The document is intended for researchers, scientists, and drug development professionals interested in the structural and functional characteristics of this peptide.

Introduction

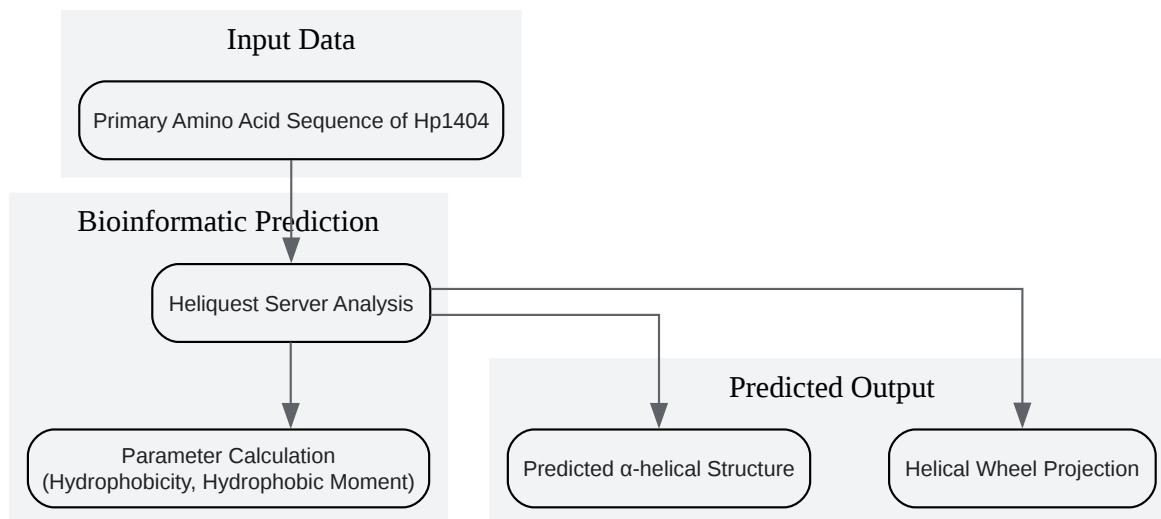
Hp1404 is a cationic antimicrobial peptide originally identified from the venom of the scorpion *Heterometrus petersii*.^{[1][2]} It is crucial to note that the "Hp" designation refers to its origin and is not associated with *Helicobacter pylori*. The peptide has demonstrated specific inhibitory activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^{[1][2]} Understanding the secondary structure of **Hp1404** is fundamental to elucidating its mechanism of action and for the rational design of more potent and less toxic analogues.^{[3][4]}

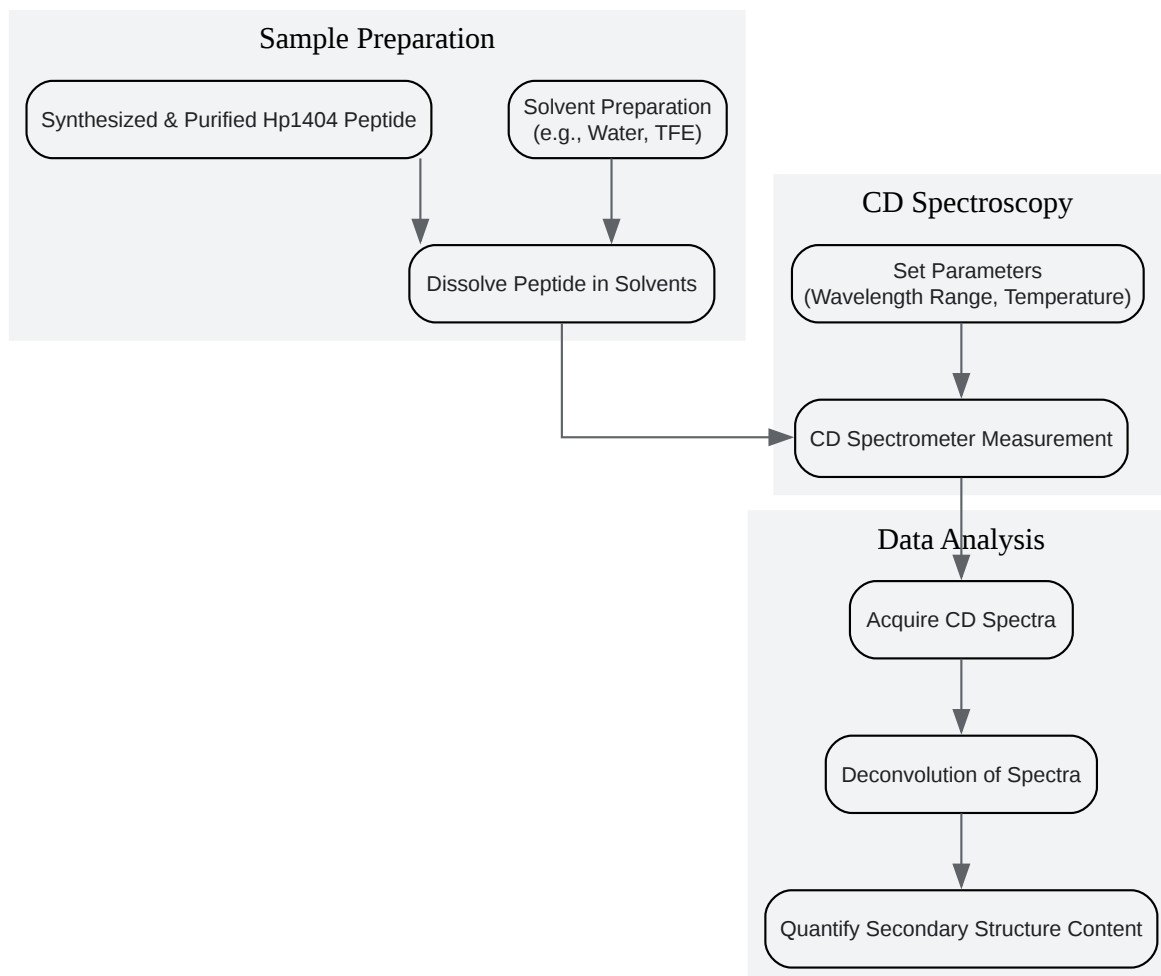
Predicted Secondary Structure

Bioinformatic analysis is a cornerstone in the initial characterization of peptide structures. For **Hp1404**, secondary structure prediction was performed using the online server Heliquet.^[1]

Prediction Methodology

The prediction of **Hp1404**'s secondary structure typically follows a workflow that begins with the primary amino acid sequence.





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- To cite this document: BenchChem. [Predicted Secondary Structure of the Antimicrobial Peptide Hp1404: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567075#predicted-secondary-structure-of-hp1404]

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